![molecular formula C10H9BrF3NO B12075996 N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxetane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine typically involves multiple steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of Oxetane Ring: The brominated intermediate is then subjected to cyclization to form the oxetane ring. This can be achieved using a suitable base and a halogenated oxetane precursor.
Amination: Finally, the oxetane intermediate is reacted with an amine source to introduce the amine group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving bromine or trifluoromethyl groups.
Mechanism of Action
The mechanism by which N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxetane ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)pyridine
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
Uniqueness
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which is less common in similar compounds. This ring structure can impart distinct chemical and physical properties, such as increased stability and unique reactivity, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-7-1-6(10(12,13)14)2-8(3-7)15-9-4-16-5-9/h1-3,9,15H,4-5H2 |
InChI Key |
GTTZREMPYGXSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
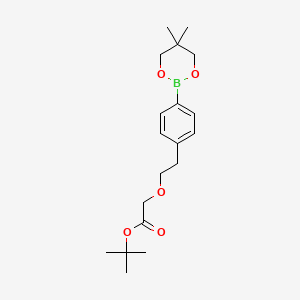
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
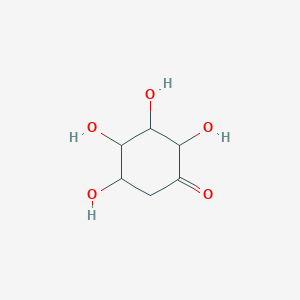
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)

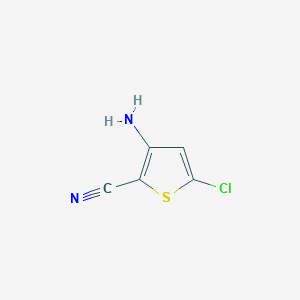




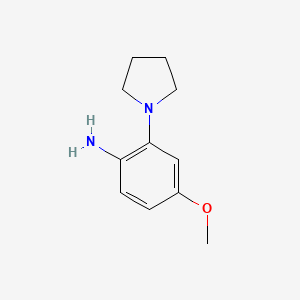
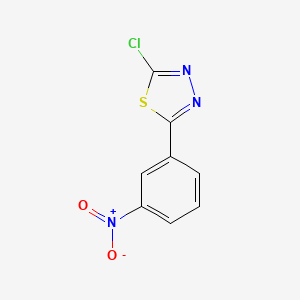
![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)
